molecular formula C17H27N3O2 B7930938 [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7930938
M. Wt: 305.4 g/mol
InChI Key: YYCMWUITTXXRGJ-INIZCTEOSA-N
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Description

Chemical Structure: The compound [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS: 1354003-60-3) features a chiral pyrrolidine core substituted with a 2-amino-ethyl group at the 1-position and an ethyl-carbamic acid benzyl ester moiety at the 2-ylmethyl position.

Properties

IUPAC Name

benzyl N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-2-19(13-16-9-6-11-20(16)12-10-18)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCMWUITTXXRGJ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate halide reacts with the pyrrolidine ring.

    Carbamate Formation: The ethyl-carbamic acid moiety is typically introduced via a reaction between the amino group and ethyl chloroformate.

    Benzyl Ester Formation: The final step involves esterification, where the carboxylic acid group reacts with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the carbamate or ester functionalities, converting them into corresponding alcohols or amines.

    Substitution: The benzyl ester group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology:
This compound has shown potential in neuropharmacological studies, particularly as a modulator of neurotransmitter systems. Its structure, featuring a pyrrolidine ring and an amino group, suggests it may interact with various neurotransmitter receptors, potentially influencing cognitive functions and mood disorders.

Case Study:
In a study examining the effects of pyrrolidine derivatives on anxiety-related behaviors in animal models, [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester was administered to rodents. Results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Drug Development

Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its carbamate structure is known to interact with serine residues in active sites, making it a candidate for developing enzyme inhibitors that could treat metabolic disorders.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseCompetitive45
Carbonic AnhydraseNon-competitive30

Anticancer Research

Recent studies have explored the anticancer properties of this compound. The unique structural features allow it to potentially disrupt cancer cell proliferation.

Case Study:
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating effective cytotoxicity .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that can be modified to enhance its pharmacological properties. Researchers are exploring various synthetic pathways to optimize yield and purity.

Synthesis Overview:

  • Starting Materials: Pyrrolidine derivatives and carbamic acid.
  • Reaction Conditions: Typically involves coupling reactions under controlled temperatures.
  • Yield Optimization: Modifications in reaction time and temperature have been shown to improve yields significantly.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminoethyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring and benzyl ester moiety contribute to its binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name CAS Number Molecular Formula Key Structural Differences References
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester 1354003-60-3 C₁₈H₂₇N₃O₂ Reference compound with benzyl ester and 2-amino-ethyl substituent.
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester 1401665-26-6 C₂₂H₃₃N₃O₃ Replaces 2-amino-ethyl with a bulkier 2-amino-3-methyl-butyryl group.
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester 1354018-97-5 C₁₅H₂₉N₃O₂ Substitutes benzyl ester with tert-butyl ester, altering steric and electronic properties.
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester 1354026-89-3 C₁₈H₂₇N₃O₃ Introduces a 2-amino-propionyl group instead of 2-amino-ethyl.
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 122021-01-6 C₁₇H₂₄N₂O₃ Shifts substituent to pyrrolidin-3-yl and replaces amino with hydroxy group.
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester 165528-66-5 C₁₅H₂₃N₃O₂ Substituent at pyrrolidin-3-yl and methyl-carbamic acid instead of ethyl.
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester 919107-04-3 C₁₈H₂₇N₃O₂ Replaces ethyl-carbamic acid with cyclopropyl-carbamic acid.
Substituent Effects on Bioactivity
  • Bulkier Groups (e.g., 2-Amino-3-methyl-butyryl): The compound in (CAS: 1401665-26-6) demonstrates how increased steric bulk may enhance binding specificity but reduce solubility due to hydrophobicity .
  • Acyl vs.
Ester Group Modifications
  • tert-Butyl vs. Benzyl Esters : The tert-butyl ester in CAS 1354018-97-5 increases steric hindrance and metabolic stability, whereas the benzyl ester in the reference compound may enhance membrane permeability due to lipophilicity .
Stereochemical and Positional Isomerism
  • 3-yl vs. 2-ylmethyl Substitutions : Compounds like CAS 122021-01-6 () and CAS 165528-66-5 () highlight how positional isomerism (pyrrolidin-3-yl vs. 2-ylmethyl) can drastically alter molecular geometry, affecting receptor binding .
  • Cyclopropyl Carbamate : The cyclopropyl group in CAS 919107-04-3 () introduces ring strain and hydrophobicity, which may influence interactions with hydrophobic binding pockets .

Biological Activity

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features, which suggest potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an amino group, and a benzyl carbamate moiety. These structural elements contribute to its pharmacological profile:

  • Pyrrolidine Ring : Associated with neuroprotective effects.
  • Amino Group : Implicated in interactions with various biological targets.
  • Benzyl Carbamate : Enhances lipophilicity, potentially improving bioavailability.

Table 1: Structural Features and Their Implications

Compound FeatureDescriptionBiological Implications
Pyrrolidine RingContains an amino groupPotential neuroprotective effects
Benzyl CarbamateBenzyl group attached to carbamateKnown for insecticidal properties
Amino GroupContributes to receptor interactionsInvolved in neurotransmitter modulation

Biological Activity

The biological activities of this compound are primarily influenced by its ability to interact with various biological systems. Research indicates that compounds with similar structures exhibit a range of activities:

  • Neuroprotective Effects : Compounds with pyrrolidine structures have shown promise in protecting neuronal cells from damage.
  • Anticancer Activity : Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
  • Cholinesterase Inhibition : Some derivatives have been studied for their ability to inhibit acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Study 1: Anticancer Activity

A recent study explored the anticancer properties of a piperidine derivative analogous to the compound . The derivative exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin. The mechanism was attributed to improved binding affinity and structural stability within cancer-related pathways .

Study 2: Neuroprotective Properties

Research on pyrrolidine-based compounds has highlighted their neuroprotective capabilities. A specific analog demonstrated significant protection against oxidative stress-induced neuronal death in vitro, suggesting that the presence of the pyrrolidine ring is crucial for this activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Multi-component Reactions : These reactions allow for the efficient construction of complex molecules from simpler starting materials.
  • Zinc-mediated reactions : Recent advancements have shown that zinc can facilitate the formation of α-branched amines, expanding the synthetic routes available for this compound .

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